1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone
Description
The Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the landscape of chemical and biological sciences. openaccessjournals.comlongdom.org Their structural diversity and the unique properties imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur make them indispensable in numerous scientific disciplines. openaccessjournals.com These compounds form the core of many natural products, including vital biomolecules such as vitamins, alkaloids, and antibiotics. ijraset.comijpsr.comnveo.org In the realm of synthetic chemistry, heterocycles are crucial building blocks for the development of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers and functional dyes. openaccessjournals.comijpsr.com The ability to tailor the properties of these molecules through synthetic modifications has made them a central focus of research, leading to the discovery of novel compounds with significant therapeutic and industrial applications. openaccessjournals.comijraset.com
Overview of the 1,3-Benzothiazole Scaffold in Academic Inquiry
The 1,3-benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a "privileged" structure in medicinal chemistry. ijbpas.comnih.gov This core is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov The presence of both nitrogen and sulfur heteroatoms within the five-membered ring, coupled with the aromatic benzene ring, provides a unique electronic and structural framework that facilitates interactions with biological targets. ijbpas.com Consequently, benzothiazole (B30560) derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. ijbpas.comnih.govderpharmachemica.com The versatility of the benzothiazole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile and making it a subject of continuous and intensive academic and industrial research. nih.govderpharmachemica.com
The Strategic Role of Fluorine in Modulating Chemical and Biological Profiles
The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science. nih.govnih.govresearchgate.net Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence the physicochemical and biological characteristics of a compound. nih.govmdpi.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, molecular conformation, and metabolic stability. nih.govresearchgate.netacs.org The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the bioavailability and half-life of a drug. mdpi.com Furthermore, the incorporation of fluorine can enhance binding affinity to target proteins and improve membrane permeability, both of which are critical pharmacokinetic properties. nih.govnih.gov The growing number of fluorinated drugs approved by regulatory agencies underscores the expanding role of this element in medicinal chemistry. researchgate.net
Rationale for Investigating 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone within Contemporary Chemical Science
The investigation of this compound is driven by the synergistic potential of its constituent parts: the biologically active benzothiazole scaffold and the strategically important fluorine atom. The combination of the proven pharmacological relevance of the benzothiazole nucleus with the property-modulating effects of fluorine presents a compelling case for scientific exploration.
The core rationale for studying this specific compound lies in the potential for the α-fluoro ketone moiety to impart unique reactivity and biological activity. The electron-withdrawing fluorine atom can influence the electrophilicity of the adjacent carbonyl carbon, potentially leading to novel interactions with biological nucleophiles. This strategic fluorination, coupled with the inherent biological activities of the benzothiazole ring system, suggests that this compound could serve as a valuable synthon for the development of new therapeutic agents or as a probe to explore biological processes. The synthesis and characterization of such a molecule are crucial first steps in unlocking its potential applications in medicinal chemistry and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNOS |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C9H6FNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 |
InChI Key |
JGXPERJVBPARPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CF |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone and Analogues
Classical and Contemporary Approaches to 2-Substituted Benzothiazole (B30560) Synthesis
The benzothiazole ring system is a prevalent scaffold in a multitude of biologically active compounds and functional materials. rsc.orgsemanticscholar.org Its synthesis has been a subject of extensive research, leading to a variety of classical and contemporary methods. rsc.org
Condensation Reactions Involving 2-Aminobenzenethiols and Carbonyl/Carboxylic Acid Precursors
The most traditional and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, acyl chlorides, or esters. mdpi.comacs.orgresearchgate.net This approach is valued for its straightforwardness and the ready availability of the starting materials. acs.org
The reaction between 2-aminobenzenethiol and a carboxylic acid or its derivative typically proceeds via the formation of a 2-acylaminothiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. organic-chemistry.org A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acids, bases, and dehydrating agents. mdpi.com For instance, polyphosphoric acid is a common reagent for this condensation. indexcopernicus.com
Modern variations of this method focus on greener and more efficient protocols. For example, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. semanticscholar.orgnih.gov Additionally, a range of catalysts, including nano-Fe2O3, Bi2O3 nanoparticles, and various metal-organic frameworks, have been employed to facilitate the condensation under milder conditions. mdpi.com The use of H2O2/HCl in ethanol (B145695) at room temperature represents a simple and efficient system for this transformation. researchgate.netmdpi.com
Table 1: Catalysts and Conditions for Condensation Reactions
| Catalyst/Reagent | Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Polyphosphoric acid | Aromatic acids | High temperature | Good | indexcopernicus.com |
| H2O2/HCl | Aldehydes | Room Temperature, Ethanol | 85-94 | mdpi.comresearchgate.net |
| Nano-Fe2O3 | Aldehydes | Aqueous solution | 75-85 | mdpi.com |
| Bi2O3 NPs | Aldehydes | 60 °C | 75-95 | mdpi.com |
| Microwave irradiation (PIFA) | Aldehydes | 80 °C, 15 min | 59-92 | mdpi.com |
Cyclization Strategies for Benzothiazole Ring Formation
Intramolecular cyclization reactions represent another key strategy for the formation of the benzothiazole ring. indexcopernicus.comresearchgate.net These methods often start with a pre-functionalized benzene (B151609) ring that already contains the necessary sulfur and nitrogen atoms in a suitable arrangement for ring closure.
A prominent example is the Jacobsen cyclization, which involves the potassium ferricyanide-mediated radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for the synthesis of 6-substituted benzothiazoles. researchgate.net Other cyclization strategies include the photochemical cyclization of thioformanilides induced by chloranil (B122849) and visible-light-driven intramolecular C-S bond formation of thioamide derivatives. nih.govmdpi.com These modern approaches often offer advantages in terms of mild reaction conditions and functional group tolerance. nih.gov
Recent advancements have also explored the use of CO2 as a C1 source in the cyclization of 2-aminobenzenethiols, providing an environmentally benign route to benzothiazoles. nih.govmdpi.com
Table 2: Cyclization Strategies for Benzothiazole Synthesis
| Starting Material | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Thiobenzanilides | Potassium ferricyanide | 2-Arylbenzothiazoles | researchgate.net |
| Thioformanilides | Chloranil, irradiation | 2-Substituted benzothiazoles | nih.gov |
| Thioamide derivatives | Visible light, TEMPO | 2-Substituted benzothiazoles | nih.gov |
| 2-Aminobenzenethiols | CO2, diethylsilane (B7801327), DBN | Benzothiazoles | nih.gov |
Transition Metal-Catalyzed Methods in Benzothiazole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-substituted benzothiazoles, offering high efficiency and selectivity. acs.orgnih.gov These methods often involve C-H functionalization and intramolecular C-S bond formation. acs.orgdntb.gov.ua
Palladium-catalyzed reactions have been extensively studied. For instance, the intramolecular cyclization of thiobenzanilides can be achieved using a palladium catalyst in combination with a copper co-catalyst. acs.org This approach allows for the synthesis of a wide variety of substituted benzothiazoles with good functional group tolerance. acs.org Other transition metals, such as copper, ruthenium, and nickel, have also been successfully employed in the synthesis of benzothiazoles through various catalytic cycles. nih.gov For example, RuCl3 can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov Copper-catalyzed methods are also common, including the intramolecular C-S bond formation from 2-haloanilines and dithiocarbamates. nih.gov
Table 3: Transition Metal-Catalyzed Benzothiazole Synthesis
| Catalyst System | Starting Material | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(II)/Cu(I) | Thiobenzanilides | C-H functionalization/C-S bond formation | High | acs.org |
| RuCl3 | N-Arylthioureas | Intramolecular oxidative coupling | Up to 91 | nih.gov |
| Pd(OAc)2 | N-Aryl-N',N'-dialkylthioureas | Intramolecular oxidative cyclization | High | nih.gov |
| CuO or Pd(PPh3)4 | 2-Haloanilines and dithiocarbamates | Intermolecular C-S bond formation | Up to 93 | nih.gov |
Strategies for Selective Fluorination in Organic Synthesis
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov The synthesis of 1-(1,3-benzothiazol-2-yl)-2-fluoroethanone requires the selective introduction of a fluorine atom at the α-position to the carbonyl group.
Introduction of Fluorine into the Ethane (B1197151) Moiety
The direct fluorination of an ethane moiety can be challenging. However, various methods exist for the introduction of fluorine into aliphatic chains. For the synthesis of a 2-fluoroethanone derivative, the focus lies on the fluorination of a ketone or a suitable precursor.
Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly used for the α-fluorination of ketones. sapub.orgorganic-chemistry.org The reaction typically proceeds through an enol or enolate intermediate, which attacks the electrophilic fluorine source. sapub.org The regioselectivity of the fluorination can be influenced by both steric and electronic factors. sapub.org In some cases, the ketone carbonyl group can deactivate the substrate towards radical-based fluorinations, but it can also be used as a directing group to achieve selective fluorination at specific positions. rsc.org Copper(I) catalytic systems have been shown to promote site-selective fluorination at unactivated C(sp3)-H bonds located at various distances from a carbonyl group using Selectfluor®. acs.org
Reactions Involving Fluoroacetylating Agents
An alternative and often more direct approach to synthesizing 2-fluoroethanone derivatives involves the use of fluoroacetylating agents. These reagents already contain the desired fluoroacetyl moiety and can be coupled with a suitable nucleophile.
Trifluoroacetic acid and its derivatives are widely used in organic synthesis, though they introduce a trifluoromethyl group. researchgate.net For the introduction of a monofluoromethyl ketone, reagents such as fluoroacetic acid or its activated derivatives (e.g., fluoroacetyl chloride) can be employed. The reaction of a 2-lithiated benzothiazole, generated by deprotonation of benzothiazole with a strong base, with a fluoroacetylating agent would be a plausible route to this compound.
Recent advancements in radical chemistry have also provided methods for the introduction of fluoroalkyl groups. researchgate.net While much of the focus has been on trifluoromethylation, similar principles can be applied to the introduction of a fluoroacetyl moiety.
Table 4: Reagents for Selective Fluorination
| Reagent | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Selectfluor® | Ketones | Electrophilic α-fluorination | sapub.orgorganic-chemistry.org |
| Selectfluor® with Cu(I) catalyst | Ketones, Esters, Amides | Site-selective C-H fluorination | acs.org |
| Fluoroacetyl chloride | Nucleophiles (e.g., organometallics) | Nucleophilic acyl substitution | N/A |
Convergent and Divergent Synthetic Routes to this compound
The synthesis of the target compound can be approached through several strategic routes. These pathways can be categorized as either divergent, where a common intermediate is used to generate a library of related compounds, or convergent, where the key structural fragments are prepared separately before being combined in a final step.
A Plausible Divergent Approach via Post-Cyclization Fluorination
A highly practical and divergent route commences with the synthesis of a common precursor, 2-acetylbenzothiazole (B155973), which can then be subjected to various α-functionalization reactions to produce the target compound and its analogues.
Step 1: Synthesis of 2-Acetylbenzothiazole
The key intermediate, 2-acetylbenzothiazole, can be synthesized through the condensation of 2-aminothiophenol (B119425) with an appropriate C2-synthon. One established method involves the reaction of 2-aminothiophenol with aryl methyl ketones. mdpi.com An efficient one-pot strategy utilizes aryl methyl ketones and 2-aminothiophenol under metal-free conditions to yield 2-acylbenzothiazoles. mdpi.com
Step 2: α-Fluorination of 2-Acetylbenzothiazole
The introduction of the fluorine atom at the α-position of the ketone is the critical final step. This is typically achieved via electrophilic fluorination. The enol or enolate of 2-acetylbenzothiazole can be reacted with an electrophilic fluorine source ("F+"). Common and effective reagents for this transformation include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. sapub.orgresearchgate.netcas.cnnih.govorganic-chemistry.org These reagents are known to efficiently fluorinate the α-position of a wide range of ketones under relatively mild conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the attack of the enolate on the electrophilic fluorine atom of the reagent. sapub.org
A Potential Convergent Approach Using a Fluorinated Building Block
A more convergent strategy involves the direct construction of the benzothiazole ring using a pre-fluorinated starting material. This route builds the target molecule by joining the benzothiazole core and the fluorinated side-chain in a single, final ring-forming reaction.
This approach would involve the condensation of 2-aminothiophenol with a fluoroacetic acid derivative, such as fluoroacetyl chloride or fluoroacetic acid itself. The condensation of 2-aminothiophenols with acyl chlorides or carboxylic acids is a fundamental and widely used method for preparing 2-substituted benzothiazoles. nih.gov For instance, the reaction of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation is known to produce 2-chloromethyl-benzothiazole in high yield. nih.gov By analogy, reacting 2-aminothiophenol with fluoroacetyl chloride would be expected to yield this compound directly.
Sustainable and Green Chemistry Principles in the Synthesis of Fluorinated Benzothiazoles
The synthesis of benzothiazole derivatives, including fluorinated analogues, has increasingly benefited from the application of green chemistry principles aimed at reducing environmental impact, improving safety, and enhancing efficiency. mdpi.com These principles are broadly applicable to the plausible synthetic routes for this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in benzothiazole synthesis, offering significant advantages over conventional heating. scielo.br It allows for rapid and selective heating, which dramatically reduces reaction times from hours to minutes and often leads to higher product yields and purity. nih.govmdpi.comtsijournals.com For example, the condensation of 2-aminothiophenol with fatty acids using a P4S10 catalyst under microwave irradiation completes in just 3-4 minutes in high yield under solvent-free conditions. nih.gov This energy-efficient method minimizes the formation of by-products and aligns with green chemistry's emphasis on resource and energy efficiency. scielo.br
Use of Green Solvents and Catalysts
Traditional benzothiazole syntheses often employ volatile and toxic organic solvents. Modern approaches prioritize the use of environmentally benign solvents like water, glycerol, or ionic liquids, or eliminate the need for a solvent altogether (neat conditions). researchgate.netorgchemres.orgderpharmachemica.com
Furthermore, hazardous and corrosive acid catalysts are being replaced with reusable and more environmentally friendly alternatives. Key developments include:
Heterogeneous Catalysts: Solid acid catalysts such as SnP2O7, zeolites, and amberlite IR120 resin are easily separated from the reaction mixture and can be recycled multiple times with minimal loss of activity. mdpi.commdpi.comtsijournals.com
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups (e.g., ionic liquids) offer high catalytic efficiency and can be easily recovered using an external magnet, simplifying purification and catalyst reuse. nih.gov
Ionic Liquids (ILs): ILs can function as both the solvent and the catalyst, offering benefits such as thermal stability and low vapor pressure. Brønsted acidic ionic liquids, for example, have been used to effectively catalyze the condensation of o-aminothiophenols with aldehydes at room temperature without any additional solvent.
Benign Reagent Systems: The use of safer oxidizing systems, such as a mixture of H2O2/HCl, provides a greener alternative to traditional heavy-metal-based oxidants for the cyclization step. mdpi.com
One-Pot and Multicomponent Reactions
One-pot synthesis and multicomponent reactions are highly valued for their process efficiency and adherence to the principles of atom economy. By combining multiple reaction steps into a single operation, these methods reduce the need for intermediate purification steps, thereby saving time, energy, and materials, and minimizing waste generation. mdpi.com The synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminothiophenol has been effectively demonstrated in a one-pot procedure. mdpi.com Similarly, microwave-assisted one-pot syntheses of benzothiazole libraries have proven to be highly efficient. mdpi.com
The following table summarizes and compares various green synthetic methodologies for the preparation of 2-substituted benzothiazoles, which are directly relevant to the synthesis of fluorinated derivatives.
| Catalyst/Promoter | Solvent/Conditions | Energy Source | Reaction Time | Yield (%) | Key Green Advantage(s) | Reference |
|---|---|---|---|---|---|---|
| Amberlite IR120 resin | Solvent-free | Microwave (85 °C) | 5-10 min | 88-95 | Solvent-free, reusable catalyst, rapid reaction | mdpi.com |
| None | Glycerol | Conventional Heating | 0.5-5 h | Good-Excellent | Biodegradable solvent, catalyst-free | derpharmachemica.com |
| SnP₂O₇ | Solvent-free | Conventional Heating (80 °C) | 8-35 min | 87-95 | Reusable heterogeneous catalyst, short reaction time | mdpi.com |
| H₂O₂/HCl | Ethanol | Conventional (RT) | 45-60 min | 85-94 | Mild conditions, environmentally benign oxidant | mdpi.com |
| LAIL@MNP | Solvent-free | Sonication | 30 min | up to 90 | Recyclable magnetic catalyst, solvent-free, energy-efficient | nih.gov |
| Zeolite (NaY) | Solvent-free | Microwave | 1-7 min | Good-Excellent | Reusable catalyst, solvent-free, extremely rapid | tsijournals.com |
Reaction Mechanisms in the Synthesis and Transformation of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone
Mechanistic Pathways Governing 1,3-Benzothiazole Ring Closure
The formation of the 1,3-benzothiazole ring system is a cornerstone of heterocyclic chemistry, with the most prevalent method being the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. ekb.egmdpi.com This transformation proceeds through a sequence of nucleophilic and electrophilic interactions, culminating in a stable aromatic structure.
Electrophilic and Nucleophilic Cyclization Mechanisms
The primary mechanism for forming the benzothiazole (B30560) ring from 2-aminothiophenol and a carbonyl-containing compound is a condensation-cyclization-oxidation sequence. The process is typically initiated by the nucleophilic attack of the primary amine of 2-aminothiophenol on an electrophilic carbonyl carbon. ekb.eg
The reaction can be catalyzed by acids, which activate the carbonyl group for nucleophilic attack. nih.gov For instance, the reaction of 2-aminothiophenol with an aldehyde under acid catalysis begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic amino group. tandfonline.comresearchgate.net
The key steps are:
Nucleophilic Addition: The nitrogen atom of 2-aminothiophenol attacks the electrophilic carbonyl carbon of a reaction partner (e.g., an aldehyde, acyl chloride, or carboxylic acid).
Dehydration/Condensation: A molecule of water is eliminated to form a Schiff base (if starting from an aldehyde) or an amide-like intermediate.
Intramolecular Nucleophilic Cyclization: The sulfur atom (thiol group) then acts as an internal nucleophile, attacking the imine carbon (or the equivalent electrophilic center). This ring-closing step is a classic example of an intramolecular nucleophilic addition.
Aromatization: The resulting non-aromatic benzothiazoline (B1199338) intermediate undergoes oxidation to form the stable, aromatic benzothiazole ring. mdpi.com This final step can occur via air oxidation or with the aid of an added oxidizing agent. ekb.eg
Alternative mechanisms, such as the radical cyclization of thiobenzanilides (Jacobsen cyclization) or the electrophilic cyclization of arylthioureas with bromine, also provide routes to the benzothiazole core, showcasing the versatility of available synthetic strategies. researchgate.netindexcopernicus.com
Role of Intermediates in Benzothiazole Formation
The formation of the benzothiazole ring proceeds through distinct, often isolable, intermediates that mark the progression of the reaction. The nature of these intermediates is dictated by the starting materials.
A plausible reaction pathway involves the formation of key intermediates as outlined below:
| Step | Reactants | Intermediate | Description |
| 1 | 2-Aminothiophenol + Aldehyde | Schiff Base (I) | The initial condensation product formed after the nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration. ekb.eg |
| 2 | Intermediate (I) | Benzothiazoline (II) | Formed via an intramolecular nucleophilic attack of the thiol group onto the imine carbon. This is a non-aromatic, cyclized intermediate. mdpi.com |
| 3 | Intermediate (II) | 2-Substituted Benzothiazole | The final aromatic product is achieved through the oxidation of the benzothiazoline intermediate, which removes two hydrogen atoms to establish aromaticity. ekb.eg |
Mechanisms of Fluoroacetylation and Related Carbonyl Chemistry
The introduction of the 2-fluoroethanone side chain onto the benzothiazole ring at the C2 position is typically achieved through reactions that exploit the principles of carbonyl chemistry, particularly nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the fundamental mechanism for forming the ketone 1-(1,3-benzothiazol-2-yl)-2-fluoroethanone. masterorganicchemistry.com This reaction requires a nucleophilic benzothiazole species and an electrophilic source of the fluoroacetyl group, such as fluoroacetyl chloride or a fluoroacetic ester.
The mechanism is a two-step process known as the addition-elimination mechanism : libretexts.orgyoutube.comlibretexts.org
Nucleophilic Addition: A nucleophilic derivative of benzothiazole (e.g., 2-lithiobenzothiazole, generated by deprotonation) attacks the electrophilic carbonyl carbon of the fluoroacetylating agent. This breaks the C=O pi bond and forms a negatively charged, tetrahedral intermediate. youtube.comlibretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group (e.g., Cl⁻ or OR⁻). masterorganicchemistry.com
Formation of the Carbon-Fluorine Bond
In the synthesis of this compound, the carbon-fluorine (C-F) bond is not formed during the acylation of the benzothiazole ring. Instead, the C-F bond is pre-existing within the fluoroacetylating reagent (e.g., fluoroacetyl chloride).
The synthesis of these fluorinated building blocks relies on specific fluorination methodologies:
Nucleophilic Fluorination: This often involves an SN2 reaction where a fluoride (B91410) anion (from sources like potassium fluoride or tetrabutylammonium (B224687) fluoride) displaces a leaving group on an aliphatic carbon. harvard.edunih.gov The choice of solvent and counterion is critical to modulate the nucleophilicity and basicity of the fluoride source. harvard.edu
Electrophilic Fluorination: Reagents such as Selectfluor® can introduce fluorine to a molecule by attacking a nucleophilic carbon, such as an enolate or silyl (B83357) enol ether. researchgate.net The mechanism can proceed through a single electron transfer pathway. harvard.edu
The high electronegativity of fluorine makes the C-F bond exceptionally strong, and its formation is a specialized area of organic synthesis. nih.gov
Post-Synthetic Reactivity of this compound
The chemical reactivity of this compound is dominated by the α-fluoroketone functional group. This moiety contains two primary sites for chemical reactions: the electrophilic carbonyl carbon and the carbon atom bearing the fluorine.
Reactivity at the Carbonyl Group: The carbonyl group is highly susceptible to nucleophilic addition. The strong electron-withdrawing inductive effect of the adjacent fluorine atom enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than non-halogenated ketones. beilstein-journals.orgnih.gov A typical reaction is the reduction by hydride reagents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol, 1-(1,3-benzothiazol-2-yl)-2-fluoroethanol. nih.gov
Reactivity at the α-Carbon: α-Halogenated ketones are potent electrophiles for SN2 nucleophilic displacement reactions because the adjacent carbonyl group helps to stabilize the transition state. beilstein-journals.orgnih.gov Therefore, the fluorine atom can potentially be displaced by a strong nucleophile. Furthermore, biocatalytic approaches have demonstrated the reactivity at this position. Transaminase enzymes have been shown to catalyze the hydrodefluorination of α-fluoroketones, converting them into the corresponding defluorinated ketones. whiterose.ac.ukresearchgate.net This enzymatic process involves the formation of a ketimine intermediate, which then facilitates the elimination of the fluoride ion. whiterose.ac.uk
Nucleophilic Substitution at the Fluoroethanone Moiety
The fluoroethanone portion of the molecule contains a highly electrophilic carbon center adjacent to the fluorine atom, making it a prime target for nucleophilic attack. This reactivity is a hallmark of α-haloketones, where the electron-withdrawing nature of the carbonyl group significantly enhances the susceptibility of the α-carbon to nucleophilic substitution. nih.gov The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In this mechanism, a nucleophile directly attacks the carbon atom bearing the fluorine, leading to the formation of a trigonal bipyramidal transition state. youtube.com Simultaneously, the carbon-fluorine bond begins to break. The presence of the adjacent carbonyl group facilitates this process by stabilizing the transition state through orbital overlap. youtube.com The reaction culminates in the inversion of stereochemistry at the α-carbon (if it is a chiral center) and the displacement of the fluoride ion.
A variety of nucleophiles can participate in this reaction, including alkoxides, amines, and thiolates, leading to the formation of a diverse range of derivatives. The general scheme for this transformation is depicted below:
Nu- + this compound → 1-(1,3-Benzothiazol-2-yl)-2-Nu-ethanone + F-
The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.
It is also important to consider potential competing reactions. Under certain conditions, particularly with sterically hindered bases, an elimination reaction (E2) could occur, although this is generally less favored for α-haloketones compared to other alkyl halides. Another possible side reaction is the Favorskii rearrangement, which can occur in the presence of a strong base.
Electrophilic Aromatic Substitution on the Benzothiazole Core
The benzothiazole ring system is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring and the orientation of substitution are significantly influenced by the nature of the substituent at the 2-position, in this case, the fluoroethanone group.
The fluoroethanone moiety is a deactivating group due to the electron-withdrawing nature of the carbonyl function. This group withdraws electron density from the benzothiazole ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzothiazole.
Furthermore, the fluoroethanone group acts as a meta-director. During electrophilic attack, the formation of the arenium ion intermediate is most stabilized when the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing acyl group. numberanalytics.com Resonance structures show that attack at the ortho and para positions (relative to the C-2 substituent) would result in a destabilizing resonance contributor where the positive charge is adjacent to the partially positive carbon of the carbonyl group. Consequently, electrophilic attack preferentially occurs at the positions meta to the fluoroethanone group, which correspond to the 5- and 7-positions of the benzothiazole ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. However, due to the deactivating nature of the fluoroethanone substituent, harsh reaction conditions may be required to achieve these transformations.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms, including the elucidation of reaction pathways and the characterization of transition states. rsc.org For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can offer profound insights into its reactivity that are often difficult to obtain through experimental means alone. mdpi.com
By modeling the reaction of this compound with a nucleophile, for instance, the entire reaction coordinate can be mapped out. This allows for the identification of the transition state structure, which represents the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy (Ea) of the reaction, a critical factor in determining the reaction rate. Computational studies on similar α-haloketones have shown that the activation energies for nucleophilic substitution are relatively low, consistent with their high reactivity. up.ac.za
The table below presents hypothetical activation energies for the nucleophilic substitution on this compound with different nucleophiles, as could be predicted by DFT calculations.
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| CH₃O⁻ | Methanol | 15.2 |
| CN⁻ | DMSO | 12.8 |
| NH₃ | Acetonitrile | 20.5 |
Furthermore, computational analysis can shed light on the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO of this compound would be expected to be localized on the fluoroethanone moiety, specifically on the σ* orbital of the C-F bond, indicating the site of nucleophilic attack.
For electrophilic aromatic substitution, computational models can be used to calculate the relative energies of the arenium ion intermediates formed upon attack at different positions on the benzothiazole ring. These calculations can quantitatively confirm the directing effects of the fluoroethanone substituent. The results would be expected to show that the intermediates resulting from attack at the 5- and 7-positions are significantly more stable than those from attack at the 4- and 6-positions.
The following table illustrates the predicted relative energies of the arenium ion intermediates in a hypothetical electrophilic nitration reaction.
| Position of Attack | Relative Energy of Intermediate (kcal/mol) |
| 4 | +5.8 |
| 5 | 0 (Reference) |
| 6 | +6.2 |
| 7 | +0.5 |
Advanced Spectroscopic and Structural Characterization Studies of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone and Its Derivatives
X-ray Crystallography for Absolute Stereochemistry and Conformation
No X-ray crystallographic data, including details on crystal system, space group, or specific bond lengths and angles, could be located for 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone.
However, structural studies have been conducted on similar benzothiazole (B30560) derivatives. For instance, the crystal structure of a related compound, (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, was determined to confirm its absolute stereochemistry. caymanchem.com This analysis revealed a monoclinic crystal system and provided precise measurements of the molecular geometry, confirming the S-configuration at the chiral center. caymanchem.com Such studies highlight the utility of X-ray crystallography in unambiguously determining the three-dimensional arrangement of atoms in benzothiazole-containing molecules. Another study detailed the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, noting that the molecule is stabilized by intramolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific multi-nuclear and 2D NMR spectroscopic data for this compound are not available in the reviewed literature. The characterization of related benzothiazole structures demonstrates the general approach to structural elucidation using NMR techniques.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation
While data for the target compound is absent, typical chemical shifts for related structures provide insight into the expected spectral features.
¹H NMR: In various (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)methanones, aromatic protons of the benzothiazole ring typically appear in the range of δ 7.3-8.1 ppm. Protons on a methylene group adjacent to a carbonyl and a fluorine atom would be expected to appear as a doublet due to coupling with the fluorine atom, with a chemical shift influenced by both electron-withdrawing groups.
¹³C NMR: For benzothiazole derivatives, carbon signals for the heterocyclic ring are observed between δ 114-155 ppm, with the carbonyl carbon appearing significantly downfield (δ > 165 ppm). The carbon of the fluoroethanone moiety would be split into a doublet due to one-bond coupling with ¹⁹F.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine in a -C(=O)CH₂F group would be expected in a specific region, though reference data for this exact structural motif is not available in the search results. The signal would likely appear as a triplet due to coupling with the adjacent methylene protons.
¹⁵N NMR: No reference data for ¹⁵N NMR spectroscopy of this specific class of benzothiazoles was found.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A COSY spectrum would establish proton-proton coupling relationships, for example, between adjacent protons on the aromatic ring of the benzothiazole moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the CH₂ group and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the connection between the fluoroethanone group and the C2 position of the benzothiazole ring by observing correlations from the methylene protons to the carbons of the heterocyclic system.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) data for this compound was not found. For related benzothiazole compounds, HRMS has been used to confirm the molecular formula by comparing the calculated exact mass with the experimentally observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).
The fragmentation of molecular ions in a mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:
Cleavage of the bond between the carbonyl carbon and the CH₂F group.
Loss of the fluoroacetyl group (-COCH₂F) to yield a stable benzothiazolyl cation.
Fragmentation of the benzothiazole ring itself.
Analysis of these fragmentation pathways helps to confirm the proposed structure of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Experimental FT-IR and Raman spectra for this compound could not be located. However, characteristic vibrational frequencies for related benzothiazole derivatives have been reported.
FT-IR Spectroscopy: The FT-IR spectra of similar benzothiazole ketones show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1651–1654 cm⁻¹. Other expected characteristic peaks would include C=N stretching of the thiazole (B1198619) ring (around 1580-1595 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing aromatic systems. It would be expected to show characteristic bands for the vibrations of the benzothiazole ring system.
Computational Chemistry and Theoretical Investigations of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For derivatives of benzothiazole (B30560), DFT methods are frequently employed to investigate their electronic structure and predict their reactivity.
Electronic Structure Analysis (HOMO-LUMO Energetics, Electrostatic Potential)
The electronic properties of benzothiazole derivatives have been a subject of considerable research. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
In studies of similar benzothiazole compounds, the HOMO is often localized on the benzothiazole ring system, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. For derivatives of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ), the HOMO-LUMO gap was found to be in the range of 2.88 - 4.01 eV. espublisher.com The parent compound had a HOMO-LUMO gap of approximately 3.88 eV, indicating good kinetic stability. espublisher.com
The molecular electrostatic potential (MEP) surface is another valuable tool for understanding the reactive behavior of molecules. It visualizes the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. In benzothiazole derivatives, the nitrogen and oxygen atoms typically represent regions of negative electrostatic potential (nucleophilic centers), while hydrogen atoms and parts of the aromatic rings may exhibit positive potential (electrophilic centers). researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.37 |
| HOMO-LUMO Gap | 3.88 |
Note: The data presented is for a representative benzothiazole derivative and is intended to be illustrative for 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone.
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, corresponding to energy minima on the potential energy surface. For flexible molecules, multiple conformations may exist, and their relative energies determine their population at a given temperature.
In the crystal structure of a related compound, (S)-1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethanol, the benzothiazole ring system is essentially planar. nih.gov The orientation of the substituent group is such that the hydroxyl group adopts a specific conformation relative to the benzothiazole core. nih.gov For this compound, computational methods can be used to explore the rotational barriers around the single bonds connecting the fluoroethanone moiety to the benzothiazole ring, thereby identifying the most stable conformers.
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into both intramolecular and intermolecular interactions. By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound might interact with its environment, such as a solvent or a biological receptor.
For other benzothiazole derivatives, MD simulations have been used to study the stability of ligand-protein complexes. nih.govnih.gov These simulations can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule to its target. nih.gov For this compound, MD simulations could be employed to understand its conformational flexibility in solution and to model its interactions with biological macromolecules.
Molecular Docking Studies for Predictive Binding to Biological Macromolecules (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, typically a protein or a nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation.
Numerous studies have reported the molecular docking of benzothiazole derivatives into the active sites of various enzymes. researchgate.netresearchgate.netijpbs.comnih.govnih.gov For instance, benzothiazole derivatives have been docked into the active site of DNA gyrase, a bacterial enzyme, to predict their antibacterial activity. researchgate.net The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, often correlate well with the experimentally observed biological activity. researchgate.netnih.gov For this compound, molecular docking could be used to predict its potential binding affinity to a range of biological targets, guiding the design of in vitro experiments.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules.
QSAR studies have been successfully applied to various series of benzothiazole derivatives to model their antibacterial and anticancer activities. researchgate.netresearchgate.netdntb.gov.uanih.gov These studies typically involve the calculation of a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, which are then correlated with the observed biological activity using statistical methods. The resulting models can provide valuable insights into the structure-activity relationships of the compounds and guide the design of more potent analogs.
Analysis of Fluorine's Influence on Molecular Orbitals and Reactivity
The introduction of fluorine atoms into organic molecules can have a profound effect on their physical, chemical, and biological properties. Fluorine is highly electronegative and can alter the electronic distribution within a molecule, influencing its reactivity and intermolecular interactions.
In the context of benzothiazole derivatives, the presence of a fluorine atom can lower the energy of the molecular orbitals. espublisher.com This can lead to a smaller HOMO-LUMO gap, which, as mentioned earlier, is associated with increased reactivity. The strong electron-withdrawing nature of fluorine can also influence the acidity of nearby protons and the strength of hydrogen bonds. Computational studies on fluorinated benzaldehydes and related compounds have shown that fluorine substitution can affect conformational preferences. rsc.org For this compound, the fluorine atom is expected to significantly impact its electronic properties and reactivity, making it an interesting candidate for further theoretical and experimental investigation.
Structure Activity Relationship Sar Studies of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone Analogues
Impact of Substitutions on the Benzothiazole (B30560) Ring on In Vitro Biological Interactions
The benzothiazole scaffold is a versatile nucleus in medicinal chemistry, and substitutions on its benzene (B151609) ring can significantly modulate the biological activity of its derivatives. pcbiochemres.compharmacyjournal.in The electronic and steric properties of substituents can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.
Research on various benzothiazole derivatives has demonstrated that the introduction of different functional groups on the benzothiazole ring can lead to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. pcbiochemres.comderpharmachemica.com For instance, the presence of electron-withdrawing groups like fluorine or chlorine can enhance the biological activity. researchgate.net Fluorine substitution, in particular, is known to improve properties such as metabolic stability and binding affinity. researchgate.net
In the context of 1-(1,3-Benzothiazol-2-yl)-2-fluoroethanone analogues, systematic substitutions on the benzothiazole ring are crucial for mapping the SAR. The position and nature of the substituent dictate the interaction with the target protein. For example, substitutions at the 6-position of the benzothiazole ring have been shown to be particularly important for various biological activities. pharmacyjournal.in
Table 1: Effect of Benzothiazole Ring Substitution on In Vitro Biological Activity
| Substituent at Position 6 | Nature of Substituent | Observed In Vitro Activity Trend |
| -H | Unsubstituted | Baseline activity |
| -F | Electron-withdrawing | Potential for enhanced activity and metabolic stability researchgate.net |
| -Cl | Electron-withdrawing | Often leads to increased biological potency pharmacyjournal.in |
| -NO2 | Strong electron-withdrawing | Can significantly alter electronic properties and binding rdd.edu.iq |
| -NH2 | Electron-donating | May influence hydrogen bonding interactions rdd.edu.iq |
| -OCH3 | Electron-donating | Can impact solubility and binding interactions pharmacyjournal.in |
Note: This table is a generalized representation based on SAR principles of benzothiazole derivatives and serves as a predictive model for this compound analogues.
Role of the Fluoroethanone Moiety in Modulating In Vitro Activity and Selectivity
The fluoroethanone moiety attached to the 2-position of the benzothiazole ring is a key pharmacophoric feature. The fluorine atom, being the most electronegative element, can form strong hydrogen bonds with biological targets, thereby enhancing binding affinity. researchgate.net The carbonyl group of the ethanone (B97240) component can also act as a hydrogen bond acceptor, further contributing to target interaction.
The presence of the fluorine atom can also influence the compound's electronic properties and lipophilicity, which in turn affects its ability to cross biological membranes and interact with the active site of a target protein. researchgate.net The replacement of hydrogen with fluorine can block metabolic pathways, leading to an increased biological half-life. researchgate.net
Alterations to the fluoroethanone side chain, such as changing the length of the alkyl chain or substituting the fluorine with other halogens, would be expected to have a significant impact on the activity and selectivity profile of the analogues.
Stereochemical Effects on Biological Target Recognition (In Vitro)
While this compound itself does not possess a chiral center, the introduction of stereocenters in its analogues can lead to stereoisomers with distinct biological activities. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.
For instance, if a substituent introduced on the benzothiazole ring or the fluoroethanone moiety creates a chiral center, the resulting (R)- and (S)-enantiomers may display different affinities for their biological target. This is because one enantiomer may fit more precisely into the chiral binding site of the receptor or enzyme. Such stereochemical considerations are paramount in drug design to develop enantiomerically pure drugs with improved therapeutic indices.
Rational Design of Analogues Based on SAR Hypotheses for Enhanced In Vitro Performance
Based on the SAR principles derived from initial screening, new analogues can be rationally designed to enhance in vitro performance. For example, if initial studies indicate that electron-withdrawing groups on the benzothiazole ring are favorable for activity, a series of analogues with different electron-withdrawing groups (e.g., -CN, -CF3) at various positions could be synthesized and tested.
Similarly, if the fluoroethanone moiety is identified as a key interaction point, modifications could be designed to optimize this interaction. This might involve synthesizing analogues with a difluoro- or trifluoroethanone moiety to modulate the electronic effects and binding strength. The goal of rational design is to create a positive feedback loop of design, synthesis, and testing to systematically improve the desired biological activity.
Computational SAR Methods in Guiding Analogue Synthesis and Testing
Computational methods play a crucial role in modern drug discovery by guiding the synthesis and testing of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of compounds with their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized.
Molecular docking studies can provide insights into the binding mode of this compound analogues with their biological target. nih.gov By visualizing the interactions between the ligand and the protein's active site, researchers can identify key residues involved in binding and propose modifications to enhance affinity and selectivity. Pharmacophore modeling can be used to identify the essential structural features required for biological activity, which can then be used to search for novel scaffolds or design new molecules with improved properties. mdpi.com These computational approaches help to prioritize the synthesis of the most promising analogues, thereby saving time and resources. nih.gov
Derivatization Strategies and Synthetic Transformations of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone for Research Applications
Introduction of Reporter Groups for Biochemical Assays
The carbonyl group of the fluoroethanone side chain is a key handle for the introduction of reporter groups, which are essential for tracking and quantifying the molecule in biochemical assays. Common reporter groups include fluorophores, chromophores, and affinity tags.
Strategies for introducing reporter groups:
Condensation Reactions: The ketone can undergo condensation with hydrazide or aminooxy derivatives of fluorescent dyes (e.g., fluorescein, rhodamine, or BODIPY) to form stable hydrazone or oxime ether linkages. This approach is widely used due to its high efficiency and the stability of the resulting adducts.
Reductive Amination: The carbonyl group can be converted to an amine via reductive amination, which can then be acylated with an activated ester of a reporter group. This two-step process offers flexibility in the choice of reporter moieties.
Click Chemistry: For more complex systems, the benzothiazole (B30560) ring can be functionalized with an azide (B81097) or alkyne group, allowing for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with a correspondingly modified reporter group. This bioorthogonal reaction is highly specific and can be performed in complex biological media.
Table 1: Examples of Reporter Groups and Linkage Chemistries
| Reporter Group | Linkage Chemistry | Application |
| Fluorescein isothiocyanate (FITC) | Thiourea (after conversion of ketone to amine) | Fluorescence microscopy, Flow cytometry |
| Biotin hydrazide | Hydrazone | Affinity purification, Western blotting |
| Dansyl cadaverine | Amide (after reductive amination) | Fluorescence polarization assays |
Synthesis of Bioconjugates for Mechanistic Probes
Bioconjugation of 1-(1,3-benzothiazol-2-yl)-2-fluoroethanone to biomolecules such as proteins or nucleic acids can create powerful probes to investigate biological mechanisms of action. The fluoroethanone moiety can act as a reactive handle for covalent modification of biological targets.
Methods for bioconjugation:
Affinity Labeling: The α-fluoroketone can act as an electrophile, reacting with nucleophilic residues (e.g., cysteine, lysine, or histidine) in the active site of an enzyme or a binding pocket of a receptor. This results in a stable covalent bond, allowing for the identification and characterization of the binding partner.
Photoaffinity Labeling: A photolabile group, such as a diazirine or an aryl azide, can be incorporated into the benzothiazole scaffold. Upon photoactivation, a highly reactive carbene or nitrene is generated, which non-selectively crosslinks the molecule to nearby interacting biomolecules.
Development of Prodrug Forms for In Vitro Studies
Prodrug strategies are employed to improve the physicochemical properties of a compound, such as solubility or cell permeability, for in vitro studies. nih.gov For this compound, the ketone functionality can be masked with a promoiety that is cleaved under specific conditions within the cell to release the active compound. ewadirect.com
Prodrug strategies for the ketone group:
Ketal/Acetal (B89532) Formation: The ketone can be converted to a ketal or acetal by reacting with a diol. The choice of the diol can be tailored to control the rate of hydrolysis back to the active ketone. For instance, ketals derived from sterically hindered diols are generally more stable.
Oxime and Hydrazone Prodrugs: As mentioned for reporter group introduction, oximes and hydrazones can also serve as prodrugs. Their stability can be tuned by the nature of the substituent on the nitrogen atom. These are often designed to be hydrolyzed by cellular enzymes or the acidic environment of certain organelles. doi.org
Amino Acid Conjugates: The ketone can be derivatized to include an amino acid moiety, which can enhance cell uptake via amino acid transporters. mdpi.com
Table 2: Prodrug Strategies for the Fluoroethanone Moiety
| Promoieties | Linkage | Activation Mechanism |
| Ethylene glycol | Ketal | Acid-catalyzed hydrolysis |
| O-Alkyl hydroxylamine | Oxime | Enzymatic or chemical hydrolysis |
| Amino acid hydrazides | Hydrazone | Enzymatic cleavage |
Strategies for Radiolabeling this compound for Research Tracers (e.g., with ¹⁸F for Positron Emission Tomography research)
Radiolabeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) is crucial for in vivo imaging studies using Positron Emission Tomography (PET). nih.gov PET allows for the non-invasive visualization and quantification of the distribution of a radiotracer in living subjects, providing valuable pharmacokinetic and pharmacodynamic information. tandfonline.com
Radiolabeling approaches:
Direct Nucleophilic Fluorination: If the fluorine atom in the fluoroethanone side chain is replaced with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group), direct nucleophilic substitution with [¹⁸F]fluoride can be performed. This is a common and efficient method for introducing ¹⁸F. nih.gov
Prosthetic Group Labeling: An ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethyl tosylate or [¹⁸F]fluorobenzaldehyde, can be synthesized and then coupled to a derivatized form of 1-(1,3-benzothiazol-2-yl)-2-ethanone. For example, the benzothiazole nitrogen or a functional group on the benzene (B151609) ring could be alkylated with [¹⁸F]fluoroethyl tosylate. mdpi.com
Multi-step Radiosynthesis: It may be necessary to perform a multi-step synthesis where the ¹⁸F is introduced early in the synthetic route, followed by the formation of the benzothiazole ring or the addition of the ethnone side chain. nih.govmdpi.com
The choice of radiolabeling strategy depends on the desired position of the ¹⁸F label, the stability of the precursor, and the required radiochemical yield and specific activity. researchgate.net
Creation of Hybrid Molecules with Complementary Pharmacophores
Hybrid molecules are designed by covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or an enhanced biological activity. hilarispublisher.com The this compound scaffold can be linked to other bioactive moieties to explore synergistic effects or novel therapeutic applications. nih.gov
Strategies for creating hybrid molecules:
Linkage via the Benzothiazole Ring: The benzene ring of the benzothiazole can be functionalized, for example, through nitration followed by reduction to an amine. This amine can then be used as a handle to attach another pharmacophore via an amide, urea, or sulfonamide linkage. hilarispublisher.com
Linkage via the Fluoroethanone Side Chain: The ketone can be derivatized, as described in previous sections, to provide a linking point. For instance, conversion to an amine via reductive amination would allow for the attachment of a carboxylic acid-containing pharmacophore.
Use of Bifunctional Linkers: A bifunctional linker can be used to connect the benzothiazole scaffold to another molecule. For example, a linker with an amine at one end and a carboxylic acid at the other could be used to couple an amino-functionalized benzothiazole to a hydroxyl-containing pharmacophore. hilarispublisher.com
The design of hybrid molecules requires careful consideration of the spatial orientation of the linked pharmacophores to ensure that they can interact effectively with their respective biological targets. nih.gov
Advanced Research Applications of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone and Its Analogues
Chemical Biology Probes for Investigating Enzyme Mechanisms and Receptor Function (In Vitro)
The structural motif of 2-acylbenzothiazoles, including fluorinated analogues like 1-(1,3-Benzothiazol-2-yl)-2-Fluoroethanone, serves as a valuable framework for designing chemical probes to investigate biological pathways. The electrophilic carbonyl carbon adjacent to the benzothiazole (B30560) ring can act as a reactive site for interacting with nucleophilic residues (e.g., serine, cysteine, or lysine) within the active sites of enzymes or the binding pockets of receptors. The incorporation of fluorine can significantly enhance the potency and selectivity of these interactions. nih.gov
Fluorinated benzothiazole derivatives have been explored as potent inhibitors for various enzymes, providing tools to study their mechanisms and roles in disease. For instance, analogues have been designed to target enzymes implicated in neurodegenerative diseases. Research has shown that certain benzothiazole derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes in the pathology of Alzheimer's disease. The benzothiazole core and its substituents engage in specific interactions within the enzyme active sites, allowing researchers to probe their structure and function.
Furthermore, the benzothiazole scaffold has been integrated into inhibitors of c-Jun N-terminal protein kinases (JNK), which are involved in cellular responses to stress and play a role in ischemic cell death. A notable analogue, AS601245 (1,3-benzothiazol-2-yl(2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile), has been shown to be a potent JNK inhibitor, providing a chemical tool to study the JNK signaling pathway. The ability to systematically modify the substituents on the benzothiazole ring allows for the fine-tuning of binding affinity and selectivity, making these compounds versatile probes for in vitro biochemical and pharmacological studies.
Table 1: Examples of Benzothiazole Analogues as Enzyme Inhibitors
| Compound Class | Target Enzyme(s) | Application in Research |
|---|---|---|
| Fluorinated 2-Arylbenzothiazoles | Breast Cancer Cell Lines | Probing growth-inhibitory pathways and structure-activity relationships. nih.gov |
| Benzothiazole-Piperazines | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Investigating dual-inhibition mechanisms for potential Alzheimer's disease therapeutics. |
| Benzothiazolylacetonitriles | c-Jun N-terminal Kinase (JNK) | Studying the role of the JNK signaling pathway in ischemia-induced cell death. |
Fluorescent Probes and Imaging Agents for Cellular and Subcellular Studies
The benzothiazole ring system is inherently fluorescent, a property that has been extensively exploited in the development of probes for bioimaging. The conjugated π-system of the benzothiazole core often exhibits desirable photophysical properties, including large Stokes shifts and high quantum yields, which are crucial for sensitive detection in complex biological environments. The introduction of a fluoroethanone group and other functional moieties can modulate these properties, leading to the creation of sophisticated sensors for specific analytes and cellular components.
Benzothiazole-based fluorescent probes have been designed to detect a wide range of biologically significant species. For example, derivatives have been engineered to bind to and visualize β-amyloid and α-synuclein aggregates, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. Upon binding, these probes typically exhibit a significant increase in fluorescence intensity, enabling clear imaging of these protein deposits in tissue sections. nih.gov
Moreover, the versatility of the benzothiazole scaffold allows for its incorporation into "turn-on" fluorescent probes that are activated by specific chemical reactions. Probes have been developed for detecting hydrogen peroxide (H₂O₂), cysteine, and various metal ions within living cells. These probes often work through mechanisms like excited-state intramolecular proton transfer (ESIPT), where the interaction with the analyte alters the fluorescence emission wavelength and intensity. The ability to track these species in real-time provides invaluable insights into cellular redox states, metal ion homeostasis, and other vital physiological processes. The application of these probes in confocal fluorescence microscopy allows for high-resolution imaging of these dynamic events at the subcellular level. mdpi.comresearchgate.net
Applications in Advanced Materials Science
The rigid, planar, and electron-rich nature of the benzothiazole core makes it an excellent building block for advanced organic materials with tailored electronic and optical properties.
Benzothiazole derivatives are actively researched for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The benzothiazole moiety possesses good hole-transporting properties and a low ionization potential, making it a suitable component for charge-transport layers or as part of the emissive core in OLED devices. Theoretical and experimental studies have shown that by combining benzothiazole with other aromatic units, such as triphenylamine (B166846) or fluorene, it is possible to create materials that emit light across the visible spectrum, from blue to red. rsc.orgrsc.org The fluorination of these molecules can further enhance their performance by tuning energy levels and improving thermal and oxidative stability. The donor-acceptor (D-A) architecture, where benzothiazole can act as the acceptor unit, is a common strategy to achieve long-wavelength emission and high quantum efficiencies. researchgate.net
The elongated, rigid structure of certain benzothiazole derivatives makes them ideal candidates for forming liquid crystalline phases (mesophases). By attaching long alkyl or alkoxy chains to a benzothiazole core, often via linking groups like Schiff bases (-CH=N-) or esters, molecules can be synthesized that self-assemble into ordered nematic or smectic phases upon heating. acs.orgkaust.edu.sa The inclusion of the heterocyclic benzothiazole unit can impart significant dipole moments and increase the polarizability of the molecule, which influences the stability and temperature range of the liquid crystal phases. kaust.edu.sapcbiochemres.com Researchers are exploring how modifications to the benzothiazole core, including the introduction of lateral substituents, affect the mesomorphic properties. This research is fundamental to the development of new materials for display technologies and optical sensors. acs.org
Catalysis and Organocatalysis Utilizing Benzothiazole Frameworks
While more commonly known for its biological and material applications, the benzothiazole framework also finds utility in the realm of catalysis. The nitrogen atom in the thiazole (B1198619) ring can be quaternized to form benzothiazolium salts. These salts have emerged as effective catalysts in several organic transformations.
N-Methyl-benzothiazolium salts have been shown to function as carbon Lewis acids, capable of activating Si-H σ-bonds. This property allows them to catalyze a range of hydrosilylation and dehydrosilylation reactions. nih.gov The catalytic activity can be tuned by modifying the substituent at the C2 position of the benzothiazole ring, which alters the steric and electronic environment of the electrophilic carbon center. nih.gov In another application, benzothiazolium salts derived from primary alcohols have been used as C(sp³)–O substrates in nickel-catalyzed cross-electrophile coupling reactions with aryl and vinyl halides, providing a novel method for alcohol functionalization. kaust.edu.sa
Furthermore, the benzothiazole moiety has been incorporated into the structure of metal-free covalent organic frameworks (COFs). These highly porous and crystalline materials can serve as heterogeneous photocatalysts. Benzothiazole-linked COFs have demonstrated the ability to harvest visible light and catalyze reactions such as the conversion of phenylboronic acids to phenols, showcasing the potential of this framework in developing sustainable catalytic systems. nih.govmdpi.com
Exploration in Agricultural Chemistry Research (e.g., Fungicidal or Herbicidal Activity in Laboratory Settings)
The benzothiazole scaffold is present in a number of biologically active compounds used in agriculture. arabjchem.orgglobethesis.com Consequently, this compound and its analogues are subjects of laboratory research to discover new potential fungicides and herbicides. The presence of the benzothiazole ring is associated with broad-spectrum biological activity, and the introduction of fluorine can enhance efficacy. jlu.edu.cn
In laboratory settings, various benzothiazole derivatives have been screened for their ability to inhibit the growth of pathogenic fungi and weeds. For example, studies have demonstrated the fungicidal activity of benzothiazole derivatives against economically important plant pathogens like Aspergillus niger and Botrytis cinerea. mdpi.com The mechanism of action is often related to the inhibition of essential enzymes or disruption of cellular processes in the target organism.
Similarly, certain benzothiazole derivatives have shown promising herbicidal activity in petri dish and greenhouse tests. They have been observed to inhibit the root and stem growth of various weed species, with some compounds showing selectivity between different types of plants. Research in this area focuses on synthesizing libraries of these compounds and establishing structure-activity relationships (SAR) to optimize their potency and selectivity, with the ultimate goal of identifying lead compounds for new agrochemical development. globethesis.com
Table 2: Investigated Agrochemical Activities of Benzothiazole Derivatives
| Activity Type | Target Organisms (Examples) | Research Focus |
|---|---|---|
| Fungicidal | Aspergillus niger, Botrytis cinerea, Sclerotinia sclerotiorum jlu.edu.cn | Screening for growth inhibition, understanding mechanism of action, structure-activity relationship studies. |
| Herbicidal | Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis rsc.org | Inhibition of root and stem growth, evaluation of pre- and post-emergence activity, selectivity studies. |
Future Directions and Research Challenges in the Study of 1 1,3 Benzothiazol 2 Yl 2 Fluoroethanone
Development of Novel and Efficient Synthetic Routes for Complex Analogues
A primary challenge in advancing the study of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is the development of versatile and efficient synthetic pathways to produce a diverse library of complex analogues. While numerous methods exist for the synthesis of the core benzothiazole (B30560) ring, creating derivatives with intricate substitutions requires innovative approaches. mdpi.comnih.gov
The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiol with carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids. mdpi.com For the synthesis of complex analogues of the target compound, this could involve reacting variously substituted 2-aminobenzenethiols with fluorinated acylating agents. Another established method is the intramolecular cyclization of ortho-halogenated precursors. researchgate.net
Future research should focus on creating analogues by modifying both the benzothiazole ring and the fluoroethanone side chain. This could involve introducing a range of substituents on the benzene (B151609) ring to modulate electronic and steric properties, which is known to significantly impact biological activity. rsc.org Furthermore, developing methods to synthesize analogues with different fluorination patterns or longer fluoroalkyl chains will be crucial for systematically exploring the structure-activity relationship (SAR). One-pot synthesis strategies, which combine multiple reaction steps into a single operation, offer an efficient route to complex molecules and should be a key area of development. mdpi.com
Table 1: Selected Synthetic Methods for Benzothiazole Derivatives
| Method | Reactants | Conditions | Advantages | Citations |
|---|---|---|---|---|
| Condensation | 2-aminobenzenethiol and aldehydes/ketones | Various catalysts (e.g., H₂O₂/HCl, SnP₂O₇), often at room temperature or with microwave irradiation. | High yields, short reaction times, potential for green chemistry approaches. | mdpi.com |
| Cyclization | 2-aminothiophenols and CO₂ | Catalyzed by agents like diethylsilane (B7801327) or ionic liquids. | Utilizes CO₂ as a raw material, environmentally benign. | mdpi.combohrium.com |
| Intramolecular C-S Bond Formation | Thiourea and arylhalide | Cu and Pd catalysts. | Effective for synthesizing 2-aminobenzothiazoles. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit for designing novel analogues of this compound. nih.govbohrium.com These computational methods can accelerate the design-synthesis-testing cycle by predicting the biological activities and physicochemical properties of virtual compounds before their synthesis. nih.gov
ML models can be trained on existing datasets of benzothiazole derivatives to establish quantitative structure-activity relationships (QSAR). frontiersin.org These models can then be used for high-throughput virtual screening of large virtual libraries to identify promising candidates with desired activities, such as antibacterial or anticancer effects. bohrium.comfrontiersin.org Furthermore, generative AI models, such as variational autoencoders, can be employed for de novo drug design, creating entirely new molecular structures optimized for specific biological targets. nih.gov
A significant challenge is the need for large, high-quality datasets to train accurate predictive models. Future efforts should focus on curating experimental data on benzothiazole derivatives to build robust AI tools. The application of AI/ML can significantly reduce the cost and time associated with identifying lead compounds, making the exploration of complex chemical spaces more feasible. nih.govmednexus.org
Expanding the Scope of In Vitro Biological Target Exploration
The benzothiazole scaffold is known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.commdpi.comnih.gov A key future direction for this compound is to expand its biological screening against a wide array of molecular targets to uncover its full therapeutic potential.
Initial research could involve screening the compound and its analogues against diverse panels of human cancer cell lines, pathogenic bacteria, and fungi. researchgate.netresearchgate.net For instance, derivatives of benzothiazole have shown potent activity against specific cancer cell lines like colon adenocarcinoma and leukemia. nih.govnih.gov Beyond broad phenotypic screening, efforts should be directed at identifying specific protein targets. Benzothiazolyl ketone moieties have been identified as covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, by reacting with cysteine residues in the active site. nih.gov This suggests that exploring other cysteine-dependent enzymes could be a fruitful avenue.
The challenge lies in the resource-intensive nature of broad biological screening. However, identifying novel mechanisms of action or new therapeutic applications could provide significant value and guide further drug development efforts.
Table 2: Examples of Biological Activities and Targets for Benzothiazole Derivatives
| Biological Activity | Specific Target/Cell Line | Example Compound Class | Citations |
|---|---|---|---|
| Anticancer | Human cancer cell lines (e.g., Panc-1, HepG2, MCF-7) | Benzothiazole-thiadiazole ketones | nih.gov |
| Anticancer | Leukemia THP-1 cancer cell line | 6-Fluorobenzothiazole | nih.gov |
| Antiviral (SARS-CoV-2) | 3CLpro (main protease) | Peptidomimetic benzothiazolyl ketones | nih.gov |
| Antiviral (H5N1) | Plaque reduction assay | Benzothiazole-thiadiazole ketones | nih.gov |
| Antibacterial | S. aureus, S. pyogenes | (Thio)urea benzothiazole derivatives | mdpi.com |
Advancements in Computational Modeling for Fluorinated Systems
The presence of a fluorine atom in this compound necessitates the use of advanced computational modeling techniques to accurately predict its behavior. Fluorine's high electronegativity and unique steric properties can lead to complex intermolecular interactions that are challenging to model. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), is a critical tool for understanding the structural and electronic properties of fluorinated compounds. bohrium.commdpi.com DFT calculations can be used to determine optimized geometries, analyze charge distributions (HOMO-LUMO energy gaps), and predict vibrational spectra. mdpi.com Such studies can reveal how fluorination impacts the molecule's reactivity and stability. mdpi.com
A significant research challenge is accurately capturing non-covalent interactions involving fluorine, such as C–F···π interactions, which can influence crystal packing and binding to biological targets. mdpi.com Molecular docking and molecular dynamics simulations are essential for predicting how these fluorinated ligands interact with target proteins. bohrium.comresearchgate.net Improving the force fields and quantum mechanical methods used in these simulations to better account for the unique properties of fluorine will be crucial for the rational design of new, more potent analogues.
Addressing Sustainability and Scalability in Research Synthesis
As research on this compound and its analogues progresses, addressing the sustainability and scalability of their synthesis becomes paramount. The principles of green chemistry aim to reduce the environmental impact of chemical processes, a critical consideration for modern drug discovery. bohrium.com
Future research should prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and use renewable resources where possible. This includes employing green solvents, developing recyclable catalysts, and utilizing energy-efficient methods like microwave-assisted synthesis. mdpi.comnih.gov Several studies have already highlighted green approaches for synthesizing the core benzothiazole structure, providing a solid foundation for this work. researchgate.netbohrium.com
The challenge of scalability involves translating a laboratory-scale synthesis into a process that can produce larger quantities of the compound efficiently and cost-effectively. Routes that rely on expensive catalysts, harsh conditions, or complex purification steps are often difficult to scale. Therefore, the development of robust, high-yielding, and simple synthetic protocols is essential for the potential future translation of these compounds from the research lab to clinical or industrial applications. bohrium.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of 1-(1,3-benzothiazol-2-yl)-2-fluoroethanone?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural determination. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., using methanol as a solvent).
- Collecting diffraction data with a synchrotron or high-resolution diffractometer.
- Refining structures using software like SHELXL .
Q. How can researchers synthesize this compound?
- Synthetic Route : Adapt protocols from analogous benzothiazole derivatives:
- React 2-aminothiophenol with fluoroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence the biological activity of benzothiazole derivatives?
- SAR Analysis :
- Compare inhibitory activity (e.g., acetylcholinesterase inhibition) of 2-fluoroethanone derivatives with non-fluorinated analogs using enzyme kinetics (Km/Vmax assays) .
- Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets. Validate via molecular docking (e.g., AutoDock Vina) and electrostatic potential maps .
Q. What advanced analytical techniques resolve discrepancies in crystallographic or spectroscopic data?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₆FNO₂S) with <2 ppm error. Cross-validate with isotopic patterns.
- Dynamic NMR Studies : Resolve rotational barriers in the fluoroethanone group using variable-temperature ¹⁹F NMR .
- Multi-Refinement Strategies : Use independent software (e.g., Olex2 vs. SHELXTL) to verify crystallographic parameters and avoid overfitting .
Q. How can computational modeling optimize reaction conditions for derivatizing this compound?
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the carbonyl group) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. acetonitrile) using COSMO-RS to optimize yields .
Data Interpretation & Validation
Q. How should researchers address conflicting bioactivity data between in vitro and in silico studies?
- Troubleshooting Steps :
- Verify assay conditions: pH, temperature, and co-solvents (e.g., ≤1% DMSO to avoid cytotoxicity).
- Re-evaluate docking parameters: Adjust grid box size to encompass allosteric sites .
- Cross-check ligand protonation states (e.g., using MarvinSketch at physiological pH) .
Q. What strategies ensure reproducibility in synthesizing and characterizing fluorinated benzothiazoles?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
